Vernakalant hydrochloride
Overview
Description
Vernakalant hydrochloride is a class III antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation to sinus rhythm. It was developed by Cardiome Pharma and is marketed under the brand name Brinavess. This compound is particularly effective in treating atrial fibrillation of recent onset, making it a valuable tool in emergency and clinical settings .
Preparation Methods
The synthesis of vernakalant hydrochloride involves several key steps:
Substrate Addition: The process begins with the addition of (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine into a solvent.
Alkaline Reagent Addition: An alkaline reagent is added, and the temperature of the system is controlled.
Epoxy Compound Addition: An epoxy compound is added, and the mixture is heated to carry out a cyclization reaction.
Filtration and Salt Formation: The resulting solution is filtered, and hydrochloric acid is added to form the hydrochloride salt.
Crystallization: The solution is concentrated under reduced pressure, and a crystallization solvent is added to obtain this compound crystals
Chemical Reactions Analysis
Vernakalant hydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution Reactions: Common reagents include sodium hydroxide and hydrochloric acid, which facilitate the formation of the hydrochloride salt.
Cyclization Reactions: These are crucial in the synthesis process, involving the formation of the cyclohexylamine ring
Scientific Research Applications
Vernakalant hydrochloride has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and synthesis methods.
Biology: Research focuses on its effects on cellular ion channels and its potential use in treating other arrhythmias.
Medicine: It is primarily used for the rapid conversion of atrial fibrillation to sinus rhythm, with ongoing studies exploring its efficacy and safety in various patient populations.
Industry: The compound’s synthesis and production methods are of interest for large-scale manufacturing and pharmaceutical applications
Mechanism of Action
Vernakalant hydrochloride exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits the late sodium current (INa), which affects intra-atrial conduction. This blockade enhances the onset of drug action, particularly at higher heart rates, as the affinity of vernakalant for INa increases. Additionally, it blocks atria-specific potassium currents, prolonging the refractory period and stabilizing the heart’s rhythm .
Comparison with Similar Compounds
Vernakalant hydrochloride is compared with other antiarrhythmic drugs such as amiodarone and ibutilide:
Amiodarone: While effective, amiodarone has a slower onset of action and a broader range of side effects.
Ibutilide: Similar in efficacy, but vernakalant has a more rapid conversion time and fewer proarrhythmic effects.
Uniqueness: Vernakalant’s atrial selectivity and rapid onset make it a unique and valuable option for the treatment of recent-onset atrial fibrillation .
Conclusion
This compound is a significant advancement in the treatment of atrial fibrillation, offering rapid and effective conversion to sinus rhythm with a favorable safety profile. Its unique mechanism of action and synthesis methods make it a compound of great interest in both clinical and research settings.
Properties
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYCBFEEFHTMK-IIUXMCBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976007 | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748810-28-8, 605683-48-5 | |
Record name | Vernakalant hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 748810-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERNAKALANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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